6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine
Description
The exact mass of the compound this compound is 363.19199171 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-12-9-15(27-14(22-12)8-13(2)23-27)25-4-6-26(7-5-25)18-16-17(19-10-20-18)21-11-24(16)3/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETWHKULWCFDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine is a purine derivative that has gained attention for its potential biological activities. This compound combines a pyrazolo[1,5-a]pyrimidine moiety with a piperazine ring and a purine base, making it an interesting candidate for medicinal chemistry and pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N9O |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-7-methylpurine |
| InChI Key | QCOURTCYRANJGN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to modulate pathways involved in cellular processes, which can lead to various therapeutic effects. The precise molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cancer and neurological disorders.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . For example:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that compounds with similar structures exhibit significant cytotoxicity. For instance, derivatives have been reported to induce apoptosis in leukemia cells with IC50 values indicating effective concentrations .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit key enzymes involved in tumor growth and proliferation:
- Target Enzymes : Studies have identified several kinases as potential targets for these compounds. The inhibition of these enzymes can disrupt cancer cell signaling pathways .
Psychopharmacological Effects
The piperazine component suggests possible psychopharmacological applications:
- Neurotransmitter Modulation : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. The compound exhibited selective toxicity against cancer cell lines while sparing normal cells.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with specific kinases involved in cancer progression. The results indicated that these compounds could effectively inhibit kinase activity, leading to reduced cell proliferation in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
